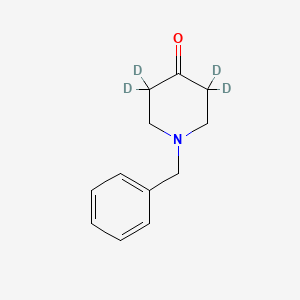

N-Benzyl-4-piperidone-d4

Vue d'ensemble

Description

“N-Benzyl-4-piperidone-d4” is a labeled substituted piperidine . It is used as a pesticide and also for proteomics research . The CAS number for this compound is 88227-09-2 . The molecular formula is C12H11D4NO, and the molecular weight is 193.28 .

Synthesis Analysis

The synthesis of “N-Benzyl-4-piperidone-d4” involves several steps. One method involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether . Another method involves the condensation of N-benzyl-4-piperidone with trimethylsilyl diazomethane, followed by hydrolysis . An alternative route involves treating N-benzyl-4-piperidone with trimethyloxosulfonium iodide to produce the corresponding epoxide, which is then rearranged in the presence of magnesium bromide etherate .

Molecular Structure Analysis

The molecular structure of “N-Benzyl-4-piperidone-d4” consists of a piperidine ring substituted at the 1-position with a benzoyl group . The structure also includes four deuterium atoms .

Chemical Reactions Analysis

“N-Benzyl-4-piperidone-d4” undergoes a two-electron irreversible oxidation in the range of 0.72 to 0.86 V . The process is diffusion-controlled for all compounds . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .

Physical And Chemical Properties Analysis

“N-Benzyl-4-piperidone-d4” is a clear colorless to straw yellow viscous liquid . It has a boiling point of 134 °C at 7 mm Hg, a density of 1.021 g/mL at 25 °C, and a refractive index of n20/D 1.541 . It is soluble in water at 12 g/L at 20 ºC .

Applications De Recherche Scientifique

Antineoplastic Potential

Benzyl piperidone derivatives have been investigated for their antineoplastic (anticancer) properties. A novel series of benzylidene-4-piperidones demonstrated significant cytotoxic properties, often surpassing contemporary anticancer drugs. These compounds exhibited tumor-selective toxicity, apoptosis induction, reactive oxygen species generation, and mitochondrial function disruption. Their promising antimalarial and antimycobacterial properties, along with favorable short-term toxicity profiles in animal models, underscore their potential as antineoplastic drug candidates (Hossain et al., 2020).

Antipsychotic and Mood Disorder Treatment

Benzyl piperidone derivatives like lurasidone have shown efficacy in treating psychotic and mood disorders. Lurasidone, for instance, has been effective in schizophrenia treatment, offering modest symptomatic improvements with a low risk of inducing metabolic or cardiac abnormalities. Its unique efficacy in acute bipolar depression further highlights the therapeutic versatility of benzyl piperidone derivatives in addressing complex mental health conditions (Pompili et al., 2018).

Prokinetic Agent in Gastrointestinal Disorders

Compounds like cisapride, related to benzyl piperidone derivatives, have been used as prokinetic agents in treating gastrointestinal motility disorders. Cisapride's mechanism, facilitating motility across the gastrointestinal tract without central depressant or antidopaminergic effects, illustrates the potential utility of benzyl piperidone derivatives in developing treatments for gastrointestinal conditions (Wiseman & Faulds, 1994).

Safety And Hazards

“N-Benzyl-4-piperidone-d4” is classified as a combustible liquid and is harmful if swallowed . It causes skin and eye irritation and may cause an allergic skin reaction . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZKULRDWHPHGG-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(C1=O)([2H])[2H])CC2=CC=CC=C2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676241 | |

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-piperidone-d4 | |

CAS RN |

88227-09-2 | |

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

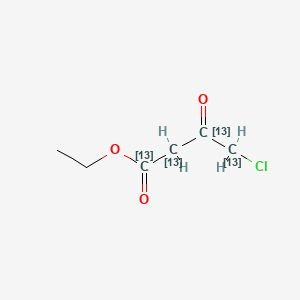

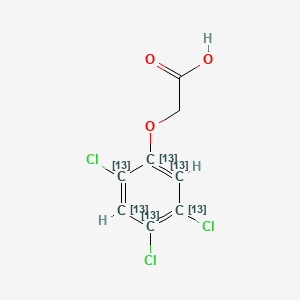

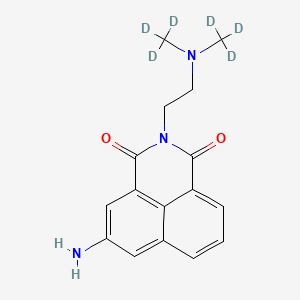

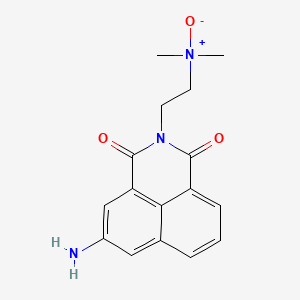

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)

![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)